![molecular formula C16H16N2O2 B4183270 2-(2,3-dihydro-1H-inden-5-yloxy)-N-2-pyridinylacetamide](/img/structure/B4183270.png)
2-(2,3-dihydro-1H-inden-5-yloxy)-N-2-pyridinylacetamide
Overview
Description
Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the indene and pyridine rings, as well as the acetamide group. The pyridine ring, for example, is basic and can participate in a variety of chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar acetamide group could impact its solubility in various solvents .Scientific Research Applications
Pharmacology: Potential Therapeutic Agent
This compound has been explored for its pharmacological potential due to its structural similarity to other bioactive molecules. It may act as a precursor in synthesizing novel therapeutic agents, particularly those targeting neurological disorders. Its ability to cross the blood-brain barrier suggests potential applications in treating central nervous system ailments .
Biochemistry: Enzyme Inhibition Studies
In biochemistry, the compound’s unique structure could be utilized to study enzyme-substrate interactions. It may serve as an inhibitor or modulator for certain enzymes, providing insights into enzyme mechanisms and aiding in the development of new biochemical assays .
Material Science: Organic Semiconductor Precursor
The compound’s molecular structure indicates potential use in material science as a precursor for organic semiconductors. Its rigid backbone and potential for electronic delocalization make it a candidate for creating materials with specific conductive properties .
Agriculture: Growth Regulation and Pest Control
Research in agriculture could leverage this compound for growth regulation in plants. Its molecular framework might interact with plant hormone receptors, offering a new approach to controlling plant growth and development. Additionally, it could be studied for pest control applications due to its potential toxicity to certain insects .
Environmental Science: Pollutant Degradation
Environmental science applications may include the study of this compound in pollutant degradation processes. Its chemical structure could be involved in breaking down environmental toxins, contributing to bioremediation efforts .
Medicine: Diagnostic Imaging
In the medical field, the compound could be tagged with radioisotopes for use in diagnostic imaging. Its ability to bind to specific biological targets may help in the visualization of certain diseases or conditions within the body .
Mechanism of Action
Target of Action
The primary targets of the compound 2-(2,3-dihydro-1H-inden-5-yloxy)-N-pyridin-2-ylacetamide are currently unknown. This compound is part of a collection of rare and unique chemicals provided to early discovery researchers
Pharmacokinetics
The compound has a high gastrointestinal absorption and is BBB permeant . The compound’s Log Po/w values suggest moderate lipophilicity, which could impact its distribution and bioavailability .
properties
IUPAC Name |
2-(2,3-dihydro-1H-inden-5-yloxy)-N-pyridin-2-ylacetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2/c19-16(18-15-6-1-2-9-17-15)11-20-14-8-7-12-4-3-5-13(12)10-14/h1-2,6-10H,3-5,11H2,(H,17,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQAUCODFBVGVAG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C=C(C=C2)OCC(=O)NC3=CC=CC=N3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401330159 | |
Record name | 2-(2,3-dihydro-1H-inden-5-yloxy)-N-pyridin-2-ylacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401330159 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
14.2 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID56324295 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
895935-15-6 | |
Record name | 2-(2,3-dihydro-1H-inden-5-yloxy)-N-pyridin-2-ylacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401330159 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.